

# Application Note: Analysis of Cyclohexadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: Cyclohexadecanone

Cat. No.: B1615262

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## Introduction

**Cyclohexadecanone** is a macrocyclic musk, a class of synthetic fragrance compounds widely used in perfumes, cosmetics, and other personal care products. Its characteristic musk scent makes it a valuable ingredient in the fragrance industry. The accurate and sensitive determination of **cyclohexadecanone** is crucial for quality control, formulation development, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile and semi-volatile compounds like **cyclohexadecanone** in complex matrices. This application note provides a detailed protocol for the GC-MS analysis of **cyclohexadecanone**.

## Principle

The GC-MS technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. In this application, a sample containing **cyclohexadecanone** is first vaporized and introduced into the GC system. The separation is achieved on a capillary column, where compounds are partitioned between a gaseous mobile phase and a liquid stationary phase based on their boiling points and affinities for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ).

by a mass analyzer, and a detector generates a signal proportional to the ion abundance. The unique fragmentation pattern of **cyclohexadecanone** in the mass spectrum provides a high degree of confidence in its identification, while the chromatographic peak area allows for its quantification.

## Data Presentation

Table 1: Quantitative Data for **Cyclohexadecanone** Analysis by GC-MS

Parameter	Value	Reference/Note
Molecular Formula	C <sub>16</sub> H <sub>30</sub> O	On a 30 m x 0.25 mm x 0.25 $\mu$ m DB-5MS column (Illustrative)
Molecular Weight	238.41 g/mol	
Retention Time	~18.5 min	
Mass Spectral Data (Electron Ionization, 70 eV)		
Molecular Ion (M <sup>+</sup> )	m/z 238	
Key Fragment Ions	m/z 55, 69, 83, 97, 111, 125, 139	
Base Peak	m/z 55	
Quantitative Performance (Illustrative)		
Limit of Detection (LOD)	0.1 ng/mL	
Limit of Quantification (LOQ)	0.5 ng/mL	
Linearity Range	1 - 500 ng/mL (R <sup>2</sup> > 0.995)	

## Experimental Protocols

### 1. Sample Preparation

- Standard Solution Preparation:
  - Prepare a stock solution of **cyclohexadecanone** at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or dichloromethane.
  - Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 500 ng/mL.
- Sample Extraction from a Liquid Matrix (e.g., Perfume):
  - Accurately weigh 1.0 g of the perfume sample into a 10 mL volumetric flask.
  - Add a suitable internal standard (e.g., musk xylene at a known concentration) if quantitative accuracy is critical.
  - Dilute to the mark with hexane or another appropriate solvent.
  - Vortex the solution for 1 minute to ensure homogeneity.
  - If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

## 2. GC-MS Instrumentation and Conditions

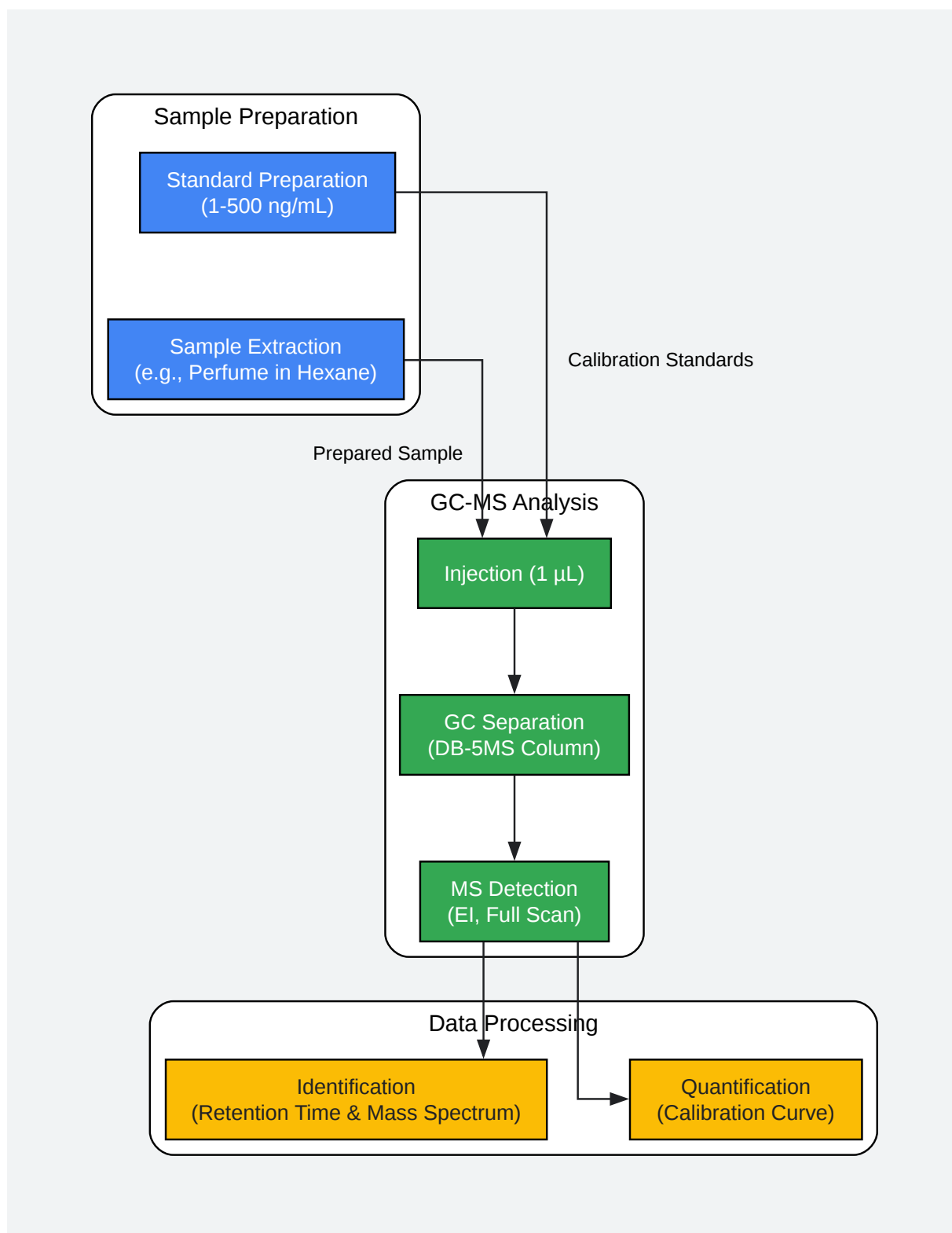
- Gas Chromatograph:
  - Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
  - Inlet: Split/Splitless injector.
  - Injector Temperature: 280 °C.
  - Injection Volume: 1 µL.
  - Injection Mode: Splitless (or split with a high split ratio for concentrated samples).
  - Carrier Gas: Helium (99.999% purity).
  - Flow Rate: 1.0 mL/min (constant flow mode).

- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Hold: 5 minutes at 280 °C.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Acquisition Mode: Full Scan.
  - Mass Range: m/z 40-400.
  - Solvent Delay: 5 minutes.

### 3. Data Analysis

- Identification: The identification of **cyclohexadecanone** is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference mass spectrum from a library (e.g., NIST) or a previously run standard.
- Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the **cyclohexadecanone** standards against their known concentrations. The concentration of **cyclohexadecanone** in the unknown sample is then determined by interpolating its peak area from the calibration curve.

## Mandatory Visualization



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Caption: Experimental workflow for the GC-MS analysis of **Cyclohexadecanone**.

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